molecular formula C19H23N3O B1225290 1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea CAS No. 5978-30-3

1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea

Cat. No.: B1225290
CAS No.: 5978-30-3
M. Wt: 309.4 g/mol
InChI Key: IZYAAKSAEJHFIG-UHFFFAOYSA-N
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Description

1-[2-[3-(1-methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea is an olefinic compound.

Scientific Research Applications

Anticancer Properties

A study by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives found these compounds have significant antiproliferative effects against various cancer cell lines. These derivatives, including a compound closely related to the chemical , showed potent inhibitory activity, indicating their potential as anticancer agents (Feng et al., 2020).

Another research by Zhang et al. (2019) supports this finding. Their study involved synthesizing similar 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which demonstrated strong antiproliferative effects on cancer cell lines, with some compounds more potent than the control drugs (Zhang et al., 2019).

Anxiolytic and Muscle Relaxant Properties

Rasmussen et al. (1978) explored a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which include compounds structurally similar to the chemical . They found that these compounds exhibited anxiolytic activity and potent muscle-relaxant properties, suggesting their potential application in central nervous system disorders (Rasmussen et al., 1978).

Antiallergic and Analgesic Activities

Bosc and Jarry (1999) synthesized compounds related to the chemical , specifically N-Phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas, and found these compounds to have antiallergic and analgesic activities. This study points to the potential therapeutic applications of these compounds in treating allergic reactions and pain management (Bosc & Jarry, 1999).

Antiangiogenesis and Inhibition of VEGFR-2 Tyrosine Kinase

Machado et al. (2015) synthesized and evaluated 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, which are structurally related to the compound . Their findings suggest these compounds are potent VEGFR-2 tyrosine kinase inhibitors, indicating their potential application in antiangiogenesis and cancer therapy (Machado et al., 2015).

Properties

CAS No.

5978-30-3

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-methylpyridin-2-yl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea

InChI

InChI=1S/C19H23N3O/c1-13(2)15-7-6-8-16(12-15)19(4,5)22-18(23)21-17-11-14(3)9-10-20-17/h6-12H,1H2,2-5H3,(H2,20,21,22,23)

InChI Key

IZYAAKSAEJHFIG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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